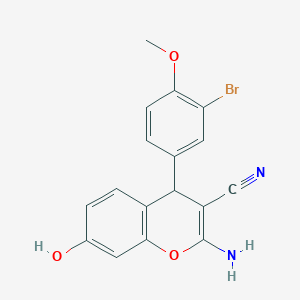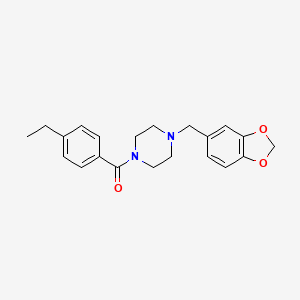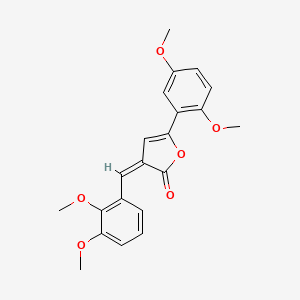![molecular formula C19H20N4O2S B4956383 N-(3-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4956383.png)
N-(3-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar urea derivatives often involves the reaction of thiadiazole compounds with various phenyl ureas. For instance, derivatives have been synthesized through reactions involving aroylazides and 2-amino-5-(3-pyridyl)-1,3,4-thiadiazoles or by cyclization of carboxylic acid groups with thiosemicarbazide in the presence of POCl₃ or PPA (Wang Yan-gang, 2008) (M. Noolvi et al., 2016).
Molecular Structure Analysis
The molecular structure of urea derivatives can be complex, with single-crystal X-ray diffraction often used for structural characterization. These structures can feature intramolecular hydrogen bonds and planar configurations due to the urea scaffold in each molecule (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
Chemical properties of thiadiazole ureas can include their ability to form dimers through intermolecular N—H⋯O hydrogen bonds and π–π stacking interactions. These interactions contribute to the stability and reactivity of the compounds (Rong Wan et al., 2006).
Physical Properties Analysis
Physical properties such as crystal structure, hydrogen bonding patterns, and molecular conformations play significant roles in defining the solubility, stability, and overall behavior of these compounds in various solvents (Hong-Song Zhang et al., 2017).
Chemical Properties Analysis
The chemical properties of urea derivatives can include their reactivity towards other compounds, potential for forming stable crystal structures, and the presence of functional groups that can participate in further chemical reactions. These properties are critical for understanding the compound’s behavior in chemical syntheses and its interactions with biological systems (T. Kalinina et al., 2014).
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-3-16(13-8-5-4-6-9-13)17-22-23-19(26-17)21-18(24)20-14-10-7-11-15(12-14)25-2/h4-12,16H,3H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMXHFUYKVGULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4956300.png)
![N-(4-acetylphenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4956315.png)
![N-cyclopropyl-4-methoxy-3-{[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4956317.png)


![N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4956341.png)

![N,N'-1,3-phenylenebis[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide]](/img/structure/B4956356.png)
![4'-(4-fluorobenzyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4956364.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4956365.png)

![N-(5-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4956376.png)

![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956391.png)